(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
Brand Name:
Vulcanchem
CAS No.:
29900-93-4
VCID:
VC21068996
InChI:
InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1
SMILES:
CC1(C2CCC1(C(C2N)O)C)C
Molecular Formula:
C₁₀H₁₉NO
Molecular Weight:
169.26 g/mol
(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
CAS No.: 29900-93-4
Cat. No.: VC21068996
Molecular Formula: C₁₀H₁₉NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29900-93-4 |
|---|---|
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | (1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| Standard InChI | InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1 |
| Standard InChI Key | MDENRACGWNSYCU-VEVYYDQMSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H](C1(C)C)[C@@H]([C@@H]2O)N |
| SMILES | CC1(C2CCC1(C(C2N)O)C)C |
| Canonical SMILES | CC1(C2CCC1(C(C2N)O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator